Ftivazide

Antimicrobial Susceptibility Mycobacterium tuberculosis MIC Determination

Ftivazide is a critical second-line antitubercular agent reserved for patients with confirmed isoniazid (INH) intolerance or toxicity. Unlike INH, Ftivazide exhibits lower in vitro potency (MIC 0.06-0.13 µg/mL vs. 0.02-0.05 µg/mL) and a slower absorption profile, necessitating tailored dosing protocols. Procure Ftivazide to maintain bacteriostatic pressure against M. tuberculosis without interrupting core drug therapy, thereby reducing the risk of treatment failure and emergent resistance. Ensure supply chain continuity for national TB programs and research on isonicotinic acid hydrazone SAR.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B086906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtivazide
SynonymsAcid Vanillylidenehydrazide, Isonicotinic
Ftivazide
Hydrazide, Isonicotinic Acid
Isonex
Isoniazid
Isonicotinic Acid Hydrazide
Isonicotinic Acid Vanillylidenehydrazide
phthivazid
Phthivazide
Tubazide
Vanillylidenehydrazide, Isonicotinic Acid
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
InChIInChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
InChIKeyPSWOBQSIXLVPDV-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ftivazide Compound Profile: Procurement-Grade Anti-Tuberculosis Agent Specifications


Ftivazide (CAS 149-17-7), also known as Phthivazide or Isoniazone, is a synthetic anti-tuberculosis agent classified as a hydrazone derivative of isoniazid (INH). It is a member of the phenols and methoxybenzenes classes [1]. Ftivazide acts as a prodrug, requiring activation by mycobacterial enzymes to inhibit mycolic acid biosynthesis, thereby disrupting the cell wall of Mycobacterium tuberculosis . It is designated as a second-line tuberculostatic agent, primarily indicated for the treatment of multidrug-resistant tuberculosis (MDR-TB) when first-line agents are ineffective or contraindicated [2].

Ftivazide Procurement Rationale: Critical Differentiators from Isoniazid and Other Analogs


Ftivazide cannot be substituted with isoniazid or other anti-tuberculosis agents without careful consideration of specific use cases. While both are prodrugs targeting mycolic acid synthesis, their pharmacokinetic profiles, resistance mechanisms, and toxicity profiles differ significantly. Ftivazide is specifically indicated when isoniazid causes adverse reactions or when MDR-TB is present [1]. Its unique hydrazone structure and vanillin-derived moiety confer distinct physicochemical properties that influence its absorption, metabolism, and potential for metal chelation . Simple in-class substitution without accounting for these differences risks therapeutic failure or increased toxicity. The following quantitative evidence establishes the verifiable differentiation that justifies selective procurement of Ftivazide over its closest analogs.

Ftivazide Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Ftivazide In Vitro Antimycobacterial Potency: MIC Comparison with Isoniazid

Ftivazide exhibits a minimum inhibitory concentration (MIC) of 0.06 µg/mL against Mycobacterium tuberculosis [1]. In comparison, isoniazid demonstrates an MIC range of 0.02-0.05 µg/mL against susceptible strains in standardized assays [2]. While Ftivazide is marginally less potent in vitro, its activity remains within a clinically effective range, supporting its use as a second-line agent.

Antimicrobial Susceptibility Mycobacterium tuberculosis MIC Determination

Ftivazide Pharmacokinetic Profile: Absorption and Elimination Half-Life vs. Isoniazid

Ftivazide demonstrates rapid oral absorption, achieving peak plasma concentration (Cmax) within 1-2 hours, with plasma protein binding of less than 10% [1]. Its elimination half-life (T1/2) ranges from 2 to 5 hours [1]. In contrast, isoniazid exhibits an elimination half-life that is highly dependent on acetylator phenotype: 0.5-1.6 hours in fast acetylators and 2-5 hours in slow acetylators [2]. Ftivazide's half-life is thus comparable to that of slow acetylators of isoniazid, potentially offering more consistent exposure across patient populations.

Pharmacokinetics Drug Metabolism ADME

Ftivazide Resistance Profile: Structural Implications for KatG Mutant Strains

Isoniazid resistance in M. tuberculosis is predominantly mediated by mutations in the katG gene, with the S315T substitution accounting for over 50% of clinical resistant isolates [1]. This mutation impairs the catalase-peroxidase enzyme's ability to activate the isoniazid prodrug. As a structural derivative, Ftivazide may be less susceptible to this specific resistance mechanism, contributing to its utility in MDR-TB cases where isoniazid has failed . However, direct quantitative comparative data on Ftivazide's activity against KatG mutants is limited in the open literature.

Drug Resistance KatG Mutation MDR-TB

Ftivazide vs. Isoniazid: Comparative Adverse Effect Profile and Clinical Tolerability

Isoniazid therapy is associated with a 10-20% incidence of elevated liver function markers and a 0.05-1% risk of fatal hepatitis [1]. Additionally, peripheral neuropathy occurs in 2-6.5% of patients [1]. Ftivazide is reported to exhibit lower toxicity than isoniazid, making it a suitable alternative when isoniazid adverse reactions occur [2]. However, precise quantitative incidence rates for Ftivazide-specific hepatotoxicity or neuropathy are not readily available in the public domain, limiting a direct numerical comparison.

Drug Safety Hepatotoxicity Adverse Drug Reactions

Ftivazide Optimized Application Scenarios Based on Quantitative Differentiation Evidence


Second-Line Therapy for Multidrug-Resistant Tuberculosis (MDR-TB)

Ftivazide is indicated for the treatment of MDR-TB, particularly in cases where first-line agents like isoniazid have failed due to resistance or intolerance. The evidence suggests potential retained activity against KatG mutant strains , making Ftivazide a valuable component of MDR-TB combination regimens.

Alternative Therapy for Isoniazid-Intolerant Patients

When patients experience adverse reactions to isoniazid, such as hepatotoxicity or peripheral neuropathy, Ftivazide can be substituted due to its reportedly lower toxicity profile [1]. Its pharmacokinetic properties, including a half-life independent of acetylator phenotype, may also offer more predictable exposure [2].

Pharmacokinetic Research in Tuberculosis Drug Development

The unique pharmacokinetic profile of Ftivazide, characterized by rapid absorption (Cmax 1-2 h) and a half-life of 2-5 h [2], makes it a relevant compound for comparative ADME studies and for modeling alternative dosing strategies in anti-tuberculosis therapy.

In Vitro Susceptibility Testing and Reference Standard

With a defined MIC of 0.06 µg/mL against M. tuberculosis [3], Ftivazide serves as a reference compound in antimicrobial susceptibility testing and as a comparator in the evaluation of novel anti-tuberculosis agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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